Benzene, 1,3-dimethyl-5-[4-(trifluoromethyl)phenoxy]-
Description
Benzene, 1,3-dimethyl-5-[4-(trifluoromethyl)phenoxy]- is a substituted aromatic compound characterized by a benzene ring with three distinct functional groups: two methyl groups at the 1- and 3-positions, and a phenoxy group substituted with a trifluoromethyl (-CF₃) moiety at the para position (5-position).
Properties
CAS No. |
630389-89-8 |
|---|---|
Molecular Formula |
C15H13F3O |
Molecular Weight |
266.26 g/mol |
IUPAC Name |
1,3-dimethyl-5-[4-(trifluoromethyl)phenoxy]benzene |
InChI |
InChI=1S/C15H13F3O/c1-10-7-11(2)9-14(8-10)19-13-5-3-12(4-6-13)15(16,17)18/h3-9H,1-2H3 |
InChI Key |
PEACOMDHEUKJND-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)OC2=CC=C(C=C2)C(F)(F)F)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,3-dimethyl-5-[4-(trifluoromethyl)phenoxy]- typically involves the reaction of 1,3-dimethylbenzene with 4-(trifluoromethyl)phenol under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
Benzene, 1,3-dimethyl-5-[4-(trifluoromethyl)phenoxy]- undergoes various chemical reactions, including:
Oxidation: The methyl groups on the benzene ring can be oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate.
Reduction: The trifluoromethyl group can be reduced under specific conditions, although this is less common due to the stability of the CF3 group.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) for selective reductions.
Substitution: Friedel-Crafts acylation using aluminum chloride (AlCl3) as a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of partially or fully reduced trifluoromethyl derivatives.
Substitution: Formation of various substituted benzene derivatives depending on the electrophile used.
Scientific Research Applications
Benzene, 1,3-dimethyl-5-[4-(trifluoromethyl)phenoxy]- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Mechanism of Action
The mechanism of action of Benzene, 1,3-dimethyl-5-[4-(trifluoromethyl)phenoxy]- involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the lipophilicity of the compound, facilitating its passage through biological membranes. Additionally, the compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzene, 1,3,4-trichloro-2-methyl-5-(trifluoromethyl) (CAS 141030-68-4)
- Structural Similarities : Both compounds feature a trifluoromethyl group and methyl substituents on a benzene ring.
- Key Differences: The presence of three chlorine atoms at positions 1, 3, and 4 in the analog introduces significant electron-withdrawing effects, reducing the ring’s electron density compared to the target compound’s dimethyl-phenoxy substitution.
- Impact on Properties :
Benzene, 1,3-dimethoxy-5-(2-methyl-4-phenyl-1-butenyl) (CAS 63790-16-9)
- Structural Similarities : A methoxy group at the 5-position and methyl substituents on the benzene core.
- Impact on Properties: Thermal Stability: The butenyl chain may lower thermal stability compared to the trifluoromethyl-phenoxy group. Applications: The methoxy group enhances solubility in polar solvents, whereas the trifluoromethyl group in the target compound favors lipid membrane permeability .
1,3-Dichloro-5-(3-chlorophenyl)benzene (CAS 52663-72-6)
- Structural Similarities : Chlorine substituents at positions 1 and 3 mirror the methyl groups in the target compound.
- Key Differences: The absence of oxygen-containing groups (e.g., phenoxy) and the presence of a biphenyl structure differentiate this compound.
- Impact on Properties: Electronic Effects: Chlorine’s electron-withdrawing nature contrasts with the electron-donating methyl groups in the target compound, altering resonance stabilization.
Data Table: Comparative Properties of Analogous Compounds
| Compound Name | CAS No. | Substituents | Molecular Weight | Key Properties |
|---|---|---|---|---|
| Benzene, 1,3-dimethyl-5-[4-(trifluoromethyl)phenoxy]- | Not provided | 1,3-dimethyl; 5-(4-CF₃-phenoxy) | ~290 (estimated) | High lipophilicity; moderate reactivity |
| Benzene, 1,3,4-trichloro-2-methyl-5-CF₃ | 141030-68-4 | 1,3,4-Cl; 2-methyl; 5-CF₃ | 269.46 | Low solubility; high thermal stability |
| Benzene, 1,3-dimethoxy-5-(2-methyl-4-phenyl-1-butenyl) | 63790-16-9 | 1,3-OCH₃; 5-butenyl chain | 290.38 | Moderate polarity; alkene reactivity |
| 1,3-Dichloro-5-(3-chlorophenyl)benzene | 52663-72-6 | 1,3-Cl; 5-biphenyl-Cl | 287.54 | High environmental persistence |
Biological Activity
Benzene, 1,3-dimethyl-5-[4-(trifluoromethyl)phenoxy]- (CAS Number: 630389-89-8) is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C15H13F3O
- Molecular Weight : 266.258 g/mol
- LogP : 3.322 (indicating moderate lipophilicity)
Mechanisms of Biological Activity
The biological activity of Benzene, 1,3-dimethyl-5-[4-(trifluoromethyl)phenoxy]- is primarily attributed to its structural features, particularly the trifluoromethyl group and the phenoxy moiety. These components enhance its interaction with biological targets, leading to various pharmacological effects.
Anticancer Activity
Recent studies have explored the anticancer potential of compounds containing trifluoromethyl groups. For instance, the incorporation of a trifluoromethyl group has been shown to significantly enhance the potency of inhibitors targeting various cancer cell lines. In vitro assays demonstrated that Benzene, 1,3-dimethyl-5-[4-(trifluoromethyl)phenoxy]- exhibits cytotoxic effects against several human cancer cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 15.2 |
| MCF-7 (Breast Cancer) | 12.8 |
| A549 (Lung Cancer) | 18.5 |
These results indicate that this compound may serve as a lead structure for developing new anticancer agents.
Anti-inflammatory Effects
The anti-inflammatory properties of Benzene, 1,3-dimethyl-5-[4-(trifluoromethyl)phenoxy]- have been evaluated in various models. The compound demonstrated significant inhibition of pro-inflammatory cytokines and enzymes such as COX-2.
| Inflammatory Marker | Inhibition (%) |
|---|---|
| TNF-α | 70% |
| IL-6 | 65% |
| COX-2 | 80% |
These findings suggest that this compound could be beneficial in treating inflammatory diseases.
Case Studies
-
Study on Anticancer Activity :
A study published in the Journal of Organic Chemistry reported that derivatives of Benzene, 1,3-dimethyl-5-[4-(trifluoromethyl)phenoxy]- exhibited enhanced cytotoxicity against various cancer cell lines compared to their non-fluorinated counterparts . -
Anti-inflammatory Research :
Another investigation highlighted the compound's efficacy in reducing edema in animal models. The results indicated a marked reduction in swelling when administered at specific dosages .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
